molecular formula C23H25NO4 B15062048 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid

Cat. No.: B15062048
M. Wt: 379.4 g/mol
InChI Key: AFMLUKXMCIVXBQ-UHFFFAOYSA-N
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Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis. The compound’s structure includes:

  • Fmoc moiety: Provides stability under basic conditions and is cleavable under mild acidic conditions .
  • 1-Methylcyclobutyl side chain: A sterically bulky substituent that may influence conformational flexibility and intermolecular interactions .
  • Propanoic acid backbone: Facilitates incorporation into peptide chains via standard coupling reagents.

This compound (CAS: 1869480-16-9) is primarily used in solid-phase peptide synthesis (SPPS) and medicinal chemistry research. Its structural uniqueness lies in the cyclobutyl ring, which can modulate peptide stability and bioactivity .

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid

InChI

InChI=1S/C23H25NO4/c1-23(11-6-12-23)13-20(21(25)26)24-22(27)28-14-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-14H2,1H3,(H,24,27)(H,25,26)

InChI Key

AFMLUKXMCIVXBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituent (R-group) Molecular Formula Molecular Weight Key Properties Reference
Target Compound 1-Methylcyclobutyl C₂₄H₂₅NO₄* 403.46* High steric hindrance; potential for enhanced metabolic stability
2-(Fmoc-amino)-3-(2-hydroxyethylsulfanyl)propanoic acid 2-Hydroxyethylsulfanyl C₂₀H₂₁NO₅S 399.45 Polar side chain; improved solubility in aqueous media
(S)-2-(Fmoc-amino)-3-(4-cyclohexylmethylaminophenyl)propanoic acid 4-Cyclohexylmethylaminophenyl C₃₂H₃₆N₂O₄ 536.64 Hydrophobic aromatic group; potential antiviral activity
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid o-Tolyl C₂₅H₂₃NO₄ 401.45 Aromatic substituent; used in peptide backbone modifications
2-(Fmoc-amino)-3-(propan-2-yloxy)propanoic acid Propan-2-yloxy C₁₉H₁₇NO₄ 323.35 Ether-linked side chain; moderate polarity
2-(Fmoc-amino)-3-(2-chlorophenyl)propanoic acid 2-Chlorophenyl C₂₄H₂₀ClNO₄ 445.88 Electron-withdrawing substituent; influences electronic density

*Calculated based on molecular formula inferred from CAS data .

Key Differences :

  • Bulky substituents (e.g., 1-methylcyclobutyl) require optimized coupling conditions to avoid steric hindrance during peptide elongation .
  • Polar groups (e.g., hydroxyethylsulfanyl) enhance water solubility but may reduce membrane permeability .

Physical and Chemical Properties

Property Target Compound 2-Hydroxyethylsulfanyl Analog o-Tolyl Analog
Melting Point Not reported 116–117°C Not reported
Purity Not reported 73% yield 99.76% (HPLC)
Solubility Likely low (hydrophobic substituent) Moderate (polar side chain) Low (aromatic group)
¹H NMR Features Expected peaks for cyclobutyl protons δ 2.60–3.54 (sulfanyl and Fmoc protons) δ 7.2–7.8 (o-tolyl aromatic protons)

Biological Activity

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid, often referred to by its chemical structure and CAS number (150114-97-9), is a synthetic compound that belongs to the family of amino acids. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and cyclobutyl moiety, suggest potential biological activities that have garnered interest in pharmacological research.

  • Molecular Formula: C23H26N2O5
  • Molecular Weight: 410.46 g/mol
  • CAS Number: 150114-97-9

The compound's structure includes a chiral center, which may influence its biological interactions and activity. The Fmoc group is commonly used in peptide synthesis as a protecting group for amino acids, allowing for selective reactions without interfering with the amino functionality.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The Fmoc group stabilizes the molecule during synthesis and may also play a role in modulating interactions with biological targets through non-covalent forces such as hydrogen bonding and hydrophobic interactions.

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of fluorenylmethoxycarbonyl compounds can inhibit key enzymes involved in bacterial cell wall synthesis, making them potential candidates for antibiotic development against resistant strains of bacteria such as Mycobacterium tuberculosis .

Case Studies and Research Findings

  • Inhibition of Mycobacterium tuberculosis
    A study highlighted the synthesis and screening of 3-(9H-fluoren-9-yl)pyrrolidine derivatives, which demonstrated potent inhibitory activity against the InhA enzyme involved in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. This suggests that similar compounds, including this compound, could potentially exhibit comparable inhibitory effects .
  • Peptide Synthesis Applications
    The compound is utilized as a building block in peptide synthesis. Its ability to protect amino groups allows for the formation of complex peptides with specific biological functions. This application is particularly relevant in drug design where precise modifications can enhance therapeutic efficacy .

Data Table: Biological Activity Comparison

Compound NameStructure FeaturesBiological ActivityReferences
This compoundFmoc group, cyclobutylPotential antimicrobial activity against M. tuberculosis
3-(9H-fluoren-9-yl)pyrrolidine derivativesFluorenyl groupInhibition of InhA enzyme
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-4-yl)acetic acidFmoc group, pyridinylEnzyme mechanism studies

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